molecular formula C16H14ClFN2O2S B14959519 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide

Cat. No.: B14959519
M. Wt: 352.8 g/mol
InChI Key: ZJIRWWAKQXVHIP-UHFFFAOYSA-N
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Description

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique combination of a chloro-substituted indole moiety and a fluorobenzene sulfonamide group, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: New derivatives with different substituents on the indole or benzene ring.

    Oxidation: Indole-3-carboxylic acid.

    Reduction: Indoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide is unique due to the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity compared to similar compounds .

Properties

Molecular Formula

C16H14ClFN2O2S

Molecular Weight

352.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C16H14ClFN2O2S/c17-12-1-6-16-15(9-12)11(10-19-16)7-8-20-23(21,22)14-4-2-13(18)3-5-14/h1-6,9-10,19-20H,7-8H2

InChI Key

ZJIRWWAKQXVHIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

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